7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

描述

Molecular Architecture and Bonding Characteristics

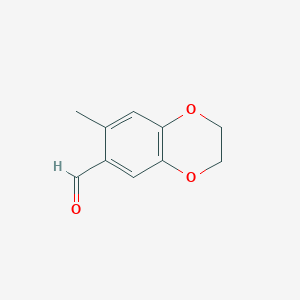

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (C₁₀H₁₀O₃) features a fused bicyclic system comprising a benzene ring and a 1,4-dioxane moiety. The molecular structure is defined by the SMILES string CC1=CC2=C(C=C1C=O)OCCO2, which highlights the methyl group at position 7, the aldehyde substituent at position 6, and the partially saturated dioxane ring. Key bonding characteristics include:

- Bond lengths : The dioxane ring exhibits C–O bonds averaging 1.43 Å, consistent with typical ether linkages, while aromatic C–C bonds in the benzene ring range between 1.38–1.40 Å. The aldehyde group (C=O) shows a bond length of 1.22 Å, aligning with sp²-hybridized carbonyl systems.

- Dihedral angles : The OCCO dihedral angle in the dioxane ring measures approximately 180°, indicating a planar conformation stabilized by electron delocalization.

| Bond Type | Length (Å) | Source |

|---|---|---|

| C–O (dioxane) | 1.43 | |

| C–C (aromatic) | 1.39 | |

| C=O (aldehyde) | 1.22 |

The methyl group at position 7 introduces steric effects that slightly distort the benzene ring’s planarity, as evidenced by computational models.

属性

IUPAC Name |

7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFDCPSGBNTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651006 | |

| Record name | 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724791-20-2 | |

| Record name | 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with suitable alkylating agents to form the benzodioxine ring . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Reduction: 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavor compounds

作用机制

The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

相似化合物的比较

Substituent Variations and Electronic Effects

Key structural analogues differ in substituent type and position, impacting electronic and steric profiles:

Key Observations :

- The methyl group in the target compound provides steric hindrance without significantly altering electron density, making it suitable for reactions requiring moderate electrophilicity .

- Methoxy and nitro substituents drastically alter reactivity: methoxy enhances solubility and directs electrophilic substitution to specific positions, while nitro groups deactivate the ring for nucleophilic attacks .

生物活性

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with notable biological activity, particularly in biochemical research. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound is characterized by a unique structure that includes a benzodioxine core with a methyl group at the 7th position and an aldehyde functional group at the 6th position. This structural configuration allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

The biological activity of this compound primarily stems from its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate various biochemical pathways, leading to altered enzyme activity and providing insights into metabolic processes. The compound's ability to participate in covalent bonding is significant in the context of proteomics and enzyme inhibition studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through covalent modification.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

- Metabolic Pathway Modulation : Its interactions with enzymes can influence metabolic pathways, which may have implications for drug development.

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Enzyme Interaction Studies

- A study demonstrated that this compound interacts with various enzymes, leading to significant changes in their activity profiles. This was evidenced by kinetic assays showing altered reaction rates in the presence of the compound.

-

Antimicrobial Testing

- In vitro tests revealed that the compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial metabolic processes through enzyme inhibition.

- Proteomics Applications

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with high purity?

- Methodological Answer :

- Begin with a benzodioxine scaffold (e.g., 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivatives) and introduce the methyl group via Friedel-Crafts alkylation or nucleophilic substitution.

- Purification often requires column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 70:30). Monitor purity via TLC (Rf ~0.3–0.4 in hexane:EtOAc 7:3) and confirm via NMR.

- Critical Note : Ensure inert conditions (argon/nitrogen) during aldehyde functionalization to avoid oxidation byproducts .

Q. How can I validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : Look for characteristic signals:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~9.8–10.0 | Singlet |

| Methyl (CH3) | ~2.3–2.5 | Singlet |

| Benzodioxine protons | 4.2–4.5 (dihydro) | Multiplet |

- IR : Confirm aldehyde C=O stretch at ~1700–1720 cm⁻¹ and benzodioxine C-O-C asymmetric stretch at ~1240–1260 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in this compound during nucleophilic additions?

- Methodological Answer :

- Steric Effects : The methyl group at position 7 creates steric hindrance, reducing accessibility to the aldehyde. Use bulky nucleophiles (e.g., Grignard reagents) with polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Electronic Effects : Electron-donating substituents on the benzodioxine ring (e.g., methoxy groups) stabilize the aldehyde via resonance, slowing electrophilic substitution. Quantify via Hammett plots or DFT calculations .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Employ Quantum Chemical Calculations (e.g., Gaussian 16) to optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.

- Use QSPR Models to correlate logP, solubility, and melting points with molecular descriptors (e.g., topological polar surface area, molar refractivity). Validate against experimental data from analogs like 2,3-dihydrobenzodioxine-6-carboxylic acid derivatives .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity data for benzodioxine-carbaldehyde derivatives be resolved?

- Methodological Answer :

- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time, solvent controls). For example, Ha et al. (2000) used J. Ethnopharmacol. protocols with ethanol extracts, whereas Yi et al. (2010) employed DMSO .

- Step 2 : Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity) and apply statistical rigor (ANOVA with post-hoc Tukey tests).

- Step 3 : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous media?

- Methodological Answer :

- Hydrolysis Risk : The aldehyde group is prone to hydration in water, forming geminal diols. Use anhydrous solvents (e.g., THF, acetonitrile) and buffer at pH 6–7 to stabilize the aldehyde.

- Light Sensitivity : Store solutions in amber vials at –20°C; monitor degradation via UV-Vis (λmax ~280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。